molecular formula C14H14N2O5S B5757102 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B5757102
M. Wt: 322.34 g/mol
InChI Key: FUAYSRJUBCKUNT-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPN is a sulfonamide derivative that contains a nitrophenyl group. It is a crystalline solid that is soluble in organic solvents but insoluble in water.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as an anticancer agent is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. As a photosensitizer, 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide works by generating reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in cancer cells.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo. It has been shown to have a half-life of approximately 2 hours in rats. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to be metabolized by the liver and excreted in the urine. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have a low affinity for plasma proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity. This makes it a safer alternative to other anticancer agents that may be more toxic. Additionally, 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. One limitation of using 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in scientific research. One direction is the development of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route for 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide. Another direction is the use of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as a fluorescent probe for detecting metal ions in biological samples. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide may also be studied for its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to better understand the mechanism of action of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as an anticancer agent.

Synthesis Methods

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized by reacting 3-nitroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization.

Scientific Research Applications

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been used in scientific research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been studied for its potential as a photosensitizer in photodynamic therapy. Additionally, 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been used as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-6-7-13(21-2)14(8-10)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYSRJUBCKUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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